4-(2-Methoxy-5-nitrophenyl)piperidine-4-carbonitrile
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Overview
Description
4-(2-Methoxy-5-nitrophenyl)piperidine-4-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methoxy group, a nitro group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-5-nitrophenyl)piperidine-4-carbonitrile typically involves the reaction of 2-methoxy-5-nitrobenzaldehyde with piperidine and a suitable cyanating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-5-nitrophenyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-(2-Methoxy-5-nitrophenyl)piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-5-nitrophenyl)piperidine-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the piperidine ring may facilitate binding to specific protein targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyphenyl)piperidine-4-carbonitrile
- 4-(2-Nitrophenyl)piperidine-4-carbonitrile
- 4-(2-Methoxy-5-nitrophenoxy)piperidine
Uniqueness
4-(2-Methoxy-5-nitrophenyl)piperidine-4-carbonitrile is unique due to the combination of its methoxy, nitro, and carbonitrile substituents on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
652145-61-4 |
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Molecular Formula |
C13H15N3O3 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
4-(2-methoxy-5-nitrophenyl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C13H15N3O3/c1-19-12-3-2-10(16(17)18)8-11(12)13(9-14)4-6-15-7-5-13/h2-3,8,15H,4-7H2,1H3 |
InChI Key |
LTOWGEIJEKVXOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2(CCNCC2)C#N |
Origin of Product |
United States |
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